7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUXIMIIVPBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535800 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-23-6 | |
| Record name | 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyrrolopyrimidine Precursors
The foundational step in synthesizing 7-bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is the selective bromination of a suitable pyrrolopyrimidine precursor. The precursor typically contains reactive sites that facilitate regioselective bromination at the 7-position.
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are commonly used.
- Reaction Conditions: Bromination is generally performed in polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) at controlled temperatures (0°C to room temperature) to prevent overbromination or side reactions.
- Outcome: The bromination yields a 7-bromo-substituted pyrrolopyrimidine intermediate, which is crucial for subsequent cyclization.
Cyclization to Form the Pyrrolo[3,2-D]pyrimidin-4-one Core
Post-bromination, the intermediate undergoes cyclization to form the fused heterocyclic core.
- Reaction Conditions: Cyclization often involves heating in the presence of bases such as potassium carbonate (K2CO3) or sodium acetate (NaOAc) in solvents like acetonitrile or water.
- Mechanism: The process involves nucleophilic attack and intramolecular cyclization, facilitated by the bromine atom acting as a leaving group.
Further Functionalization and Purification
- Purification Techniques: Recrystallization, chromatography (e.g., silica gel chromatography), or preparative HPLC are employed to isolate the pure compound.
- Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent equivalents are optimized to maximize yield and purity.
Industrial Scale Synthesis
In large-scale production, continuous flow reactors and automated synthesis platforms are utilized to improve efficiency, safety, and reproducibility. Purification at this scale often involves recrystallization and filtration to obtain high-purity products suitable for pharmaceutical applications.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| 1. Bromination | Electrophilic aromatic substitution | N-bromosuccinimide (NBS) or bromine | Acetonitrile, DMF | 0°C to RT | Regioselective at position 7 |
| 2. Cyclization | Nucleophilic attack and ring closure | Potassium carbonate, sodium acetate | Acetonitrile, water | Elevated temperature (~80-100°C) | Forms fused heterocyclic core |
| 3. Purification | Recrystallization or chromatography | - | Ethanol, methanol, or suitable solvents | Room temperature | Ensures high purity |
Research Findings and Notes
- Reaction Selectivity: Bromination is highly regioselective when controlled conditions are used, minimizing side reactions.
- Reaction Efficiency: Use of polar aprotic solvents like acetonitrile enhances reaction rates and yields.
- Cyclization Optimization: Elevated temperatures and basic conditions facilitate efficient ring closure.
- Scale-up Considerations: Continuous flow synthesis and automated purification are increasingly adopted for industrial production, improving safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrrolopyrimidine ring.
Reduction Products: Dihydro derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the compound's ability to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
2. Antiviral Properties
The compound has also been investigated for its antiviral potential. In vitro studies have demonstrated that it can inhibit viral replication in certain RNA viruses by interfering with viral polymerases . This property positions it as a candidate for further development into antiviral therapeutics.
3. Antimicrobial Activity
this compound has shown antimicrobial effects against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a potential lead compound for developing new antibiotics .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been studied as a potential material for organic semiconductors due to its ability to form stable thin films with good charge transport characteristics .
2. Photovoltaic Devices
In the field of renewable energy, this compound has been explored as an active layer in organic photovoltaic devices. Its efficient light absorption and charge mobility contribute to enhanced energy conversion efficiencies . Research findings suggest that incorporating this compound into photovoltaic cells can significantly improve their performance.
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. By acting as a selective inhibitor, it provides insights into the mechanisms of enzyme regulation and potential therapeutic approaches for cancer treatment .
2. Molecular Probes
this compound has been developed as a molecular probe to study cellular processes and protein interactions within biological systems. Its fluorescent derivatives allow researchers to visualize cellular dynamics in real-time .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | Induced apoptosis in multiple cancer cell lines through signaling pathway modulation. | |
| Antiviral Properties | Inhibited replication of specific RNA viruses via interference with polymerases. | |
| Antimicrobial Activity | Disrupted bacterial cell wall synthesis; effective against various strains. | |
| Organic Electronics | Exhibited stable thin film formation with good charge transport properties. | |
| Photovoltaic Devices | Enhanced energy conversion efficiency when used as an active layer in solar cells. | |
| Enzyme Inhibition | Selective inhibition of kinases; insights into cancer treatment mechanisms. | |
| Molecular Probes | Developed fluorescent derivatives for real-time visualization of cellular processes. |
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-
Biological Activity
7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C6H4BrN3O, and it has gained attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications such as anticancer and antiviral treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
This compound exhibits its biological activity primarily through interactions with various enzymes and proteins:
- Enzyme Inhibition : The compound has been shown to inhibit purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells .
- Kinase Inhibition : Research indicates that derivatives of this compound can act as inhibitors for p21-activated kinase 4 (PAK4), a key player in tumor progression. For example, specific derivatives demonstrated IC50 values as low as 2.7 nM against PAK4 .
Anticancer Activity
A significant focus of research on this compound has been its anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with certain derivatives resulted in cell cycle arrest at the G0/G1 phase and increased apoptosis markers like caspase-3 and Bax while decreasing Bcl-2 levels .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 5n | MV4-11 | 7.8 | PAK4 inhibition |
| 5o | MV4-11 | 38.3 | PAK4 inhibition |
Antiviral Activity
The compound has also been explored for its antiviral potential. Some studies suggest that it may inhibit viral replication through its action on nucleoside metabolism pathways .
Synthesis and Evaluation
The synthesis of this compound typically involves bromination reactions with pyrrolopyrimidine precursors. The resulting compounds have been evaluated for their biological activities across various assays:
- Inhibition Assays : Compounds derived from this scaffold have shown promising results against multiple kinases involved in cancer progression.
- Flow Cytometry Analysis : Studies using flow cytometry have confirmed the induction of apoptosis in treated cells, providing insights into the mechanism of action at the cellular level .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs based on bromine positioning, ring systems, and substituents (Table 1).
Table 1: Key Structural Features of Analogs
Key Observations :
- Ring System Differences: Pyrazolo-pyrimidinones (e.g., 54738-73-7) exhibit a pyrazole fused ring, altering electronic properties compared to pyrrolo-pyrimidinones .
- Bromine Position : The 7-bromo substitution in the target compound distinguishes it from 5-bromo (22276-97-7) and 3-bromo (54738-73-7) analogs, affecting regioselectivity in reactions .
Analog 1032650-41-1 :
Analog 7a (7-(Phenylthio)-pyrrolo-pyrimidinone):
- Synthesized via nucleophilic substitution with phenylthiol (56% yield). Spectral data (δ 7.84 ppm in ¹H NMR) confirms sulfur incorporation, which may reduce electrophilicity compared to bromine .
Forodesine Hydrochloride : A therapeutically relevant derivative with a 7-pyrrolidinyl group, synthesized from brominated precursors. Highlights the target compound’s utility as an intermediate in antileukemic drug development .
Target Compound :
- No direct biological data provided, but bromine’s electron-withdrawing nature enhances its role in Suzuki couplings for bioactive molecule synthesis .
Analog 7a/7b :
Forodesine Hydrochloride :
Spectral and Analytical Data Comparison
Table 2: NMR and HRMS Data
Note: The target compound’s lack of spectral data in evidence limits direct comparison, but bromine’s deshielding effect is expected to upfield-shift adjacent protons compared to sulfur analogs .
Q & A
Q. Table 1: Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | NaH, Iodomethane, Acetic Acid | 88% | High purity | Temperature-sensitive |
| B | NBS, DCM | 76% | Simplicity | Requires excess NBS |
Q. Table 2: Diagnostic NMR Signals for Key Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 7-Bromo derivative | 7.04 (d, J = 4 Hz), 8.37 (s) | 151.41 (C=O), 132.62 (C-Br) |
| N4-Phenyl analog | 7.62–7.65 (m, Ar-H), 11.40 (s, NH) | 146.33 (C-N), 102.50 (C-pyrrole) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
